molecular formula C10H11N B2968057 (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete CAS No. 2243521-20-0

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete

Cat. No. B2968057
CAS RN: 2243521-20-0
M. Wt: 145.205
InChI Key: SOMFMLLQFUJZLJ-WCBMZHEXSA-N
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Description

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Electron Accepting Properties

A study by Salgues et al. (2022) focused on the synthesis of a di(benz[f]indenone)-fused tetraazaanthracene derivative. This compound, with strong electron-accepting properties, is considered promising for the generation of n-channel semiconducting materials and has been demonstrated in organic field-effect transistors and organic solar cells.

Pyrazolo-fused Derivatives for Fluorescent Applications

Research by Orrego-Hernández et al. (2019) explored pyrazolo-fused 4-azafluorenones (IPP) for synthesizing fluorescent dicyanovinylidene derivatives. These compounds demonstrated potential as fluorescent chemodosimeters for cyanide detection.

Energetic Heterocyclic-based Salts

Gálvez-Ruíz et al. (2005) presented the synthesis of heterocyclic-based salts with potential applications in energetic materials. These salts, derived from 1,5-diamino-1H-tetrazole, showed good thermal stabilities and low impact sensitivities, making them candidates for highly energetic ionic liquids (Gálvez-Ruíz et al., 2005).

Extended Homologues in Organic Chemistry

Hibi et al. (2016) synthesized diindenopyrene derivatives as extended homologues of pyrenoquinodimethanes, which are important for organic electronic applications. These compounds demonstrated unique physical properties due to their cationic cyclization mechanisms (Hibi et al., 2016).

Indene-C60 Bisadduct in Solar Cells

Research by Cheng et al. (2014) explored the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor in ternary blend polymer solar cells. This study demonstrated enhanced power conversion efficiencies, indicating the potential of ICBA in photovoltaic applications.

Vicinal Diamines in Ring Systems

Orlek and Crowe (1997) developed methods for constructing vicinal diamines, leading to the synthesis of benz[ f ]indeno[1,7-bc] azepine and benz[e]indeno[2,1-b][1,4]diazepine ring systems. These ring systems could have applications in various fields of organic synthesis (Orlek & Crowe, 1997).

Oxidation of Bromophenols in Water Treatment

A study by Jiang et al. (2014) investigated the oxidation of bromophenols during water treatment with potassium permanganate. This research is relevant for understanding the formation of brominated polymeric products of concern in water treatment processes.

Palladium-catalyzed Synthesis of Indeno[1,2-c]azepin-3(2H)-ones

Luo and Wu (2011) described a palladium-catalyzed route to indeno[1,2-c]azepin-3(2H)-ones. These compounds, which incorporate indene and unsaturated seven-membered ring lactam skeletons, could have applications in pharmaceutical and materials science (Luo & Wu, 2011).

Synthesis and Properties of 6,12-Diarylazuleno[1,2-b]azulenes

Toda et al. (1980) explored the synthesis of 6,12-diarylazuleno[1,2-b]azulenes, a type of non-benzenoid aromatic compound. The study reported on their electronic and NMR spectral properties, contributing to the field of organic chemistry (Toda et al., 1980).

Kinetically Stabilized Silanethione Synthesis

Suzuki et al. (1998) achieved the synthesis of the first kinetically stabilized silanethione, a significant advancement in the field of organosilicon chemistry. This research opened new avenues for exploring silicon-sulfur double bond compounds (Suzuki et al., 1998).

Ab Initio Study of Ring Expansion in Phenylnitrene

Karney and Borden (1997) conducted a computational study on the ring expansion of singlet phenylnitrene, providing insights into the reaction mechanisms and energetics of this process. Such studies are crucial for understanding reaction pathways in organic chemistry (Karney & Borden, 1997).

properties

IUPAC Name

(2aS,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-4-9-7(3-1)5-8-6-11-10(8)9/h1-4,8,10-11H,5-6H2/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMFMLLQFUJZLJ-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@H]2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243521-20-0
Record name rac-(2aR,7bS)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azete
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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